Product packaging for 3-Dodecenyl acetate(Cat. No.:)

3-Dodecenyl acetate

Cat. No.: B1219133
M. Wt: 226.35 g/mol
InChI Key: NLVAHXQJCLXFGL-UHFFFAOYSA-N
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Description

Contextualization within Chemical Ecology and Semiochemical Research

In the realm of chemical ecology, 3-dodecenyl acetate (B1210297) is a prime example of a straight-chain lepidopteran pheromone, a group of compounds commonly employed by moths and butterflies for communication. These semiochemicals are typically volatile, allowing them to be transmitted through the air to elicit a response in a receiving organism. The specificity of these chemical signals is often crucial for reproductive isolation between closely related species. Research into compounds like 3-dodecenyl acetate helps to elucidate the mechanisms of this specificity, which can be determined by the presence of a unique chemical structure, or more commonly, by a precise blend of related compounds and their isomers.

The practical applications of this research are significant, particularly in the development of environmentally benign pest control strategies. By identifying and synthesizing the pheromones of agricultural pests, researchers can develop species-specific lures for monitoring traps or for use in mating disruption techniques. Mating disruption involves permeating an area with a synthetic pheromone to confuse males and prevent them from locating females, thereby reducing the reproductive success of the pest population. This compound is a key component in the pheromone blends of several economically important pests, making it a focal point of such research.

Overview of Isomeric Forms and Their Differential Research Significance

This compound exists as two geometric isomers, (E)-3-dodecenyl acetate and (Z)-3-dodecenyl acetate. The prefixes (E) and (Z) refer to the configuration of the double bond at the third carbon position in the dodecenyl chain. This seemingly minor structural difference has a profound impact on the biological activity of the molecule. In many insect species, the precise ratio of (E) to (Z) isomers is critical for eliciting a behavioral response. This isomeric specificity is a key mechanism for ensuring that communication is species-specific, preventing cross-attraction and hybridization between different species that might use the same compounds in their pheromone blends.

The differential significance of these isomers is a central theme in the research of this compound. For some species, one isomer may be the primary attractant, while the other acts as a synergist or an inhibitor. In other cases, a specific blend of the two is required for attraction. The study of how different species utilize these isomers provides a fascinating window into the evolution of chemical communication systems.

A notable example of the differential roles of these isomers is found in the Guatemalan potato moth, Tecia solanivora. The female-produced sex pheromone of this species is a blend of (E)-3-dodecenyl acetate, (Z)-3-dodecenyl acetate, and dodecyl acetate. researchgate.netpherobase.com Research has shown that a specific ratio of these components is most attractive to males. pherobase.com Interestingly, mating disruption strategies have been developed using both a blend that mimics the natural female pheromone and an "off-blend" ratio that is also effective at reducing male attraction to females. researchgate.net This demonstrates the complex and sometimes non-intuitive ways in which isomeric ratios can influence insect behavior.

The table below details the composition of the natural sex pheromone of the Guatemalan potato moth, Tecia solanivora.

CompoundIsomerRatio
This compound(E)100
This compound(Z)1
Dodecyl acetateN/A20

In contrast to the blend used by the Guatemalan potato moth, the yellow mealworm beetle, Tenebrio molitor, utilizes a single isomer of this compound. The male of this species produces (Z)-3-dodecenyl acetate as a sex pheromone to attract females. nih.gov This highlights the diverse ways in which insects have evolved to use these isomers, either in specific blends or as standalone signals.

The following tables list various insect species and their documented responses to the (E) and (Z) isomers of this compound, illustrating the distinct research significance of each isomeric form.

Table of Insect Species Responding to (E)-3-Dodecenyl Acetate

Species Family Common Name Type of Semiochemical
Chionodes holosericella Gelechiidae Attractant
Scrobipalpa ocellatella Gelechiidae Sugarbeet moth Pheromone
Scrobipalpa salinella Gelechiidae Sea-aster groundling Pheromone

Table of Insect Species Responding to (Z)-3-Dodecenyl Acetate

Species Family Common Name Type of Semiochemical
Aproaerema anthyllidella Gelechiidae Vetch moth Pheromone
Monochroa divisella Gelechiidae Scarce marsh neb moth Pheromone
Scrobipalpa salinella Gelechiidae Sea-aster groundling Pheromone
Tecia solanivora Gelechiidae Guatemalan potato tuber moth Pheromone

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O2 B1219133 3-Dodecenyl acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

dodec-3-enyl acetate

InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h10-11H,3-9,12-13H2,1-2H3

InChI Key

NLVAHXQJCLXFGL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCOC(=O)C

Synonyms

3-dodecenyl acetate

Origin of Product

United States

Advanced Chemical Synthesis Methodologies and Stereochemical Control of 3 Dodecenyl Acetate

Regioselective and Stereoselective Synthetic Approaches for Dodecenyl Acetate (B1210297) Isomers

The synthesis of specific geometric isomers of dodecenyl acetate relies on methods that can control the position and configuration of the double bond. researchgate.netresearchgate.netrsc.org

Elaboration of Modified Knoevenagel Condensation Protocols

A key method for the stereoselective synthesis of (E)-3-dodecenyl acetate is the modified Knoevenagel condensation. researchgate.netresearchgate.netinternationaljournalssrg.org This reaction involves the condensation of a straight-chain aldehyde, such as decanal, with malonic acid. researchgate.netinternationaljournalssrg.org The use of piperidinium (B107235) acetate as a catalyst in solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) at elevated temperatures stereoselectively yields (E)-alk-3-enoic acids with high stereoselectivity (98-99%) and in high yields (85-90%). researchgate.netresearchgate.net

ReagentsConditionsProductYieldStereoselectivity
Decanal, Malonic acidPiperidinium acetate, DMSO, 100°C(E)-3-Dodecenoic acid85-90%98-99% (E)
Aldehyde, Monoester of malonic acidPiperidinium acetate, DMSO/DMF, 100°CEster of (E)-alk-3-enoic acid76-82%90-92% (E)
(E)-3-Dodecenoic acid -> (E)-3-Dodecenol -> (E)-3-Dodecenyl acetateThree-step synthesis(E)-3-Dodecenyl acetate59% (overall)98% (E)

This table summarizes the outcomes of modified Knoevenagel condensation protocols for synthesizing precursors to 3-dodecenyl acetate.

Application of Transition Metal-Catalyzed Coupling Reactions in Pheromone Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon bonds in organic synthesis, including the synthesis of insect pheromones. researchgate.netnih.govmdpi.com These reactions, often catalyzed by palladium, nickel, or iron complexes, allow for the precise coupling of various organic partners. nih.gov For instance, the Suzuki-Miyaura reaction couples arylboronic acids with aryl halides, while the Negishi reaction utilizes organozinc reagents. mdpi.com

In the context of pheromone synthesis, these methods provide a pathway to create specific double bond geometries. For example, a straightforward synthesis of (3E, 5Z)-3,5-dodecadienyl acetate, a related conjugated diene pheromone, was achieved using a palladium-catalyzed coupling reaction between 1-octyne (B150090) and (E)-4-bromo-3-buten-1-ol. tandfonline.com This highlights the potential of transition metal catalysis for the regioselective and stereoselective synthesis of unsaturated acetates like this compound. The general mechanism for these cross-coupling reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Stereospecific Syntheses Utilizing Organoborane Chemistry

Organoborane chemistry offers a versatile and stereospecific route for the synthesis of insect pheromones. pherobase.comdntb.gov.ua The hydroboration of alkynes, followed by subsequent reactions, allows for the creation of specific alkene geometries. libretexts.org For example, the hydroboration of an alkyne with a dialkylborane, followed by protonolysis with an acid like propanoic acid, can achieve the reduction of a triple bond to a double bond. libretexts.org

A stereospecific synthesis of (Z)-alken-1-ols can be achieved via organoboranes. pherobase.comdntb.gov.ua Brown and Wang developed a method for the stereospecific synthesis of straight-chain Z-monoolefinic insect pheromones using lithium (1-alkynyl)trialkylborates. pherobase.com This approach provides a high degree of stereochemical control, which is essential for producing the biologically active isomers of pheromones. While specific examples for this compound are not detailed in the provided context, the general applicability of organoborane chemistry to synthesize Z-isomeric pheromones is well-established. capes.gov.br

Development of Novel and Improved Synthetic Pathways for High Purity Isomers

The demand for high-purity pheromone isomers for effective pest management drives the continuous development of new and improved synthetic routes. nih.gov A key challenge is to achieve high stereochemical purity, as the presence of non-natural isomers can sometimes inhibit the biological activity of the main pheromone component. jst.go.jp

For conjugated dienic systems, such as (3E, 5Z)-3,5-dodecadienyl acetate, purification techniques like using urea (B33335) inclusion complexes have been employed to separate the desired (3E, 5Z)-isomer from other geometric isomers formed during the synthesis. researchgate.net Recrystallization at low temperatures has also been used to increase the isomeric purity of synthetic pheromones to over 99%. acs.org

Analytical Strategies for Assessing Isomeric Purity and Chemical Characterization of Synthetic Products

The characterization and assessment of isomeric purity of synthetic this compound are critical to ensure its biological efficacy. researchgate.nettandfonline.com

Gas chromatography (GC) is a primary tool for determining the isomeric purity of the synthesized pheromones. tandfonline.comgoogle.comgoogle.com By using capillary columns, such as those with polar stationary phases like Innowax or Neutrabond-1, different geometric isomers can be separated and quantified. tandfonline.comgoogle.com For instance, in the synthesis of (3E, 5Z)-3,5-dodecadienyl acetate, GC analysis on a 15% AgNO3/SiO2 column was used to separate and quantify the (E,Z) and (E,E) isomers. tandfonline.com

Spectroscopic methods are essential for the structural characterization of the final products and intermediates. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the configuration of the double bonds. tandfonline.comresearchgate.net

Infrared (IR) spectroscopy is used to identify functional groups present in the molecule, such as the ester carbonyl and the C=C double bond. tandfonline.com

Mass Spectrometry (MS) , often coupled with GC (GC-MS), helps in identifying the compounds by their mass-to-charge ratio and fragmentation patterns. tandfonline.comresearchgate.net High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the synthesized molecules. tandfonline.com

The combination of these analytical techniques provides a comprehensive characterization of the synthetic this compound, ensuring its structural integrity and isomeric purity. researchgate.nettandfonline.com

Analytical TechniquePurpose
Gas Chromatography (GC)Separation and quantification of isomers to determine purity. tandfonline.comgoogle.comgoogle.com
Nuclear Magnetic Resonance (NMR)Structural elucidation and determination of double bond configuration. tandfonline.comresearchgate.net
Infrared (IR) SpectroscopyIdentification of functional groups. tandfonline.com
Mass Spectrometry (MS/GC-MS)Identification based on mass and fragmentation, and confirmation of molecular formula (HRMS). tandfonline.comresearchgate.net

This table outlines the key analytical strategies for the characterization and purity assessment of synthetic this compound.

Biological Functions and Ecological Roles of 3 Dodecenyl Acetate As a Semiochemical

Elucidation of Insect Sex Pheromone Activity in Lepidoptera and Other Orders

3-Dodecenyl acetate (B1210297) is a well-documented component of insect sex pheromones, primarily within the order Lepidoptera (moths and butterflies). It is involved in attracting mates, often as part of a complex blend of chemical compounds that ensures species-specific communication.

In the Guatemalan potato tuber moth, Tecia solanivora, a major pest of potatoes, the sex pheromone is a blend of (E)-3-dodecenyl acetate, (Z)-3-dodecenyl acetate, and dodecyl acetate. oup.combioone.orgarcgis.com Research has shown that the optimal ratio for attracting male moths is approximately 100:1:20 of these three components, respectively. bioone.orgarcgis.com The primary component, (E)-3-dodecenyl acetate, was identified as early as 1981, with the Z-isomer present at about 2%. plantwiseplusknowledgebank.orginternationaljournalssrg.org The female moth produces these compounds to attract males for mating. slu.se Formulations of these pheromones are used in traps for monitoring and controlling this pest. arcgis.complantwiseplusknowledgebank.org

For the leafroller moth Phtheochroa cranaodes, a pest of apples in southern Brazil, the female sex pheromone has been identified as (3E, 5Z)-3,5-dodecadienyl acetate. tandfonline.comnih.govoup.comtandfonline.com This compound's structure was determined through gas chromatography-mass spectrometry (GC-MS) analysis of female gland extracts. tandfonline.com Synthetic versions of this pheromone have been developed and confirmed to be biologically active, proving effective in attracting male moths. tandfonline.comnih.govoup.comtandfonline.com

The citrus fruit borer, Ecdytolopha aurantiana, utilizes a long-range sex pheromone to attract males. researchgate.netresearchgate.net While the full pheromone blend is complex, studies have identified (E)-8-dodecenyl acetate and (E)-8-dodecen-1-ol as pheromone components for this species. pherobase.compherobase.com This chemical communication is crucial for mating, which occurs in the upper crown of citrus trees. researchgate.net

In the case of the giant Eucosma moth, Eucosma giganteana, a pest of the novel perennial crop silflower, research has pointed to (E)-8-dodecenyl acetate as a potential key component of its sex pheromone. nih.govnih.gov Field trapping studies have demonstrated significant attraction of male E. giganteana to this compound. nih.govnih.gov Other related compounds tested include (Z)-8-dodecenyl acetate and (E)-9-dodecenyl acetate. nih.govnih.govresearchgate.netusda.gov

The turnip moth, Agrotis segetum, employs a multi-component sex pheromone. The main components are (Z)-5-decenyl acetate, (Z)-7-dodecenyl acetate, and (Z)-9-tetradecenyl acetate. plos.orgresearchgate.netnih.gov However, (Z)-5-dodecenyl acetate has also been identified as a minor component in the female pheromone gland extracts of some populations. plos.orgresearchgate.net The precise blend of these acetates can vary geographically, influencing the specificity of mate attraction. researchgate.net

The Chinese pine caterpillar moth, Dendrolimus tabulaeformis, has a sex pheromone blend that includes (5Z,7E)-5,7-dodecadien-1-yl acetate (Z5,E7-12:OAc), (5Z,7E)-5,7-dodecadien-1-ol (Z5,E7-12:OH), and (5Z,7E)-5,7-dodecadien-1-yl propionate (B1217596) (Z5,E7-12:OPr). nih.govresearchgate.netplos.org While not a primary component, the related compound (Z)-5-dodecenyl acetate has been noted in the context of pheromone research for this genus. researchgate.net The optimal ratio of the main components is crucial for attracting males. researchgate.netplos.org

Interestingly, 3-dodecenyl acetate is not limited to Lepidoptera. In the coleopteran species Tenebrio molitor, the yellow mealworm beetle, (Z)-3-dodecenyl acetate has been identified as a male-produced sex pheromone that attracts females. researchgate.netnih.govresearchgate.net This is in contrast to the female-produced pheromone, 4-methyl-1-nonanol, which attracts males. researchgate.netnih.gov The presence of sex-specific pheromones attracting the opposite sex likely helps in maintaining high-density populations of both males and females. researchgate.netnih.gov

The specific geometry of the double bond in this compound, whether it is in the trans (E) or cis (Z) configuration, is critical for its biological activity and species-specificity.

For Tecia solanivora, the (E)-isomer is the major component, with the (Z)-isomer being a minor but important part of the blend for optimal male attraction. bioone.orgplantwiseplusknowledgebank.orginternationaljournalssrg.org An excess of the (Z)-isomer can have an antagonistic effect, reducing male attraction. bioone.org

In Phtheochroa cranaodes, the active pheromone is the (3E, 5Z)-diene isomer of dodecadienyl acetate. tandfonline.comnih.govoup.comtandfonline.com The specific stereochemistry is essential for its function.

For Agrotis segetum, the (Z)-isomers of various dodecenyl and related acetates are the key attractive components for males. plos.orgresearchgate.net

In Tenebrio molitor, it is the (Z)-isomer of this compound that is produced by males and attracts females. researchgate.netnih.gov The (E)-isomer was also found to be attractive to females in bioassays. researchgate.netnih.gov

This demonstrates that different species have evolved to use specific isomers, or precise ratios of isomers, to ensure that they only attract mates of their own species, a crucial mechanism for reproductive isolation.

Interspecies Chemical Communication: Research on Non-Insect Pheromonal Roles (e.g., Elephant Pheromone Studies)

While the primary focus of research on this compound has been on its role as an insect pheromone, there have been some investigations into its potential role in the chemical communication of other animals. However, based on the available search results, there is no direct scientific evidence linking this compound to elephant pheromones. The provided search results focus exclusively on the role of this compound as an insect semiochemical.

Integrated Chemical Ecology and Behavioral Dynamics Research

The role of this compound as a semiochemical is multifaceted, influencing insect behavior through precisely composed pheromone blends. Its activity is further modulated by the presence of other minor compounds and the surrounding chemical landscape provided by host plants. Understanding these interactions requires sophisticated behavioral studies in both laboratory and field environments.

Investigation of Pheromone Blend Composition and Its Influence on Behavioral Responses

The behavioral efficacy of this compound isomers is critically dependent on their presence within a specific multi-component blend. The precise ratio of these components is often the determining factor for species-specific communication and attraction.

For the Guatemalan potato moth, Tecia solanivora, the sex pheromone is a three-component blend of (E)-3-dodecenyl acetate (E3-12:Ac), (Z)-3-dodecenyl acetate (Z3-12:Ac), and dodecyl acetate (12:Ac). bioone.orgresearchgate.netslu.se Field trapping studies have demonstrated that the optimal ratio for attracting male moths is 100:1:20, respectively. bioone.orgresearchgate.netarcgis.comresearchgate.net Lures containing this specific three-component blend captured more males than those baited with the primary component, (E)-3-dodecenyl acetate, alone, highlighting the importance of the complete blend for maximal behavioral response. researchgate.netresearchgate.net This specific formulation proved to be species-specific, effectively capturing T. solanivora males without attracting the sympatric potato tubermoth, Phthorimaea operculella. researchgate.netarcgis.comresearchgate.net Initial identification of the T. solanivora pheromone noted it as (E)-3-dodecenyl acetate with approximately 2% of the Z isomer. cabidigitallibrary.orginternationaljournalssrg.org

In contrast, for the sugar beet moth, Scrobipalpa ocellatella, research has identified (E)-3-dodecenyl acetate as the main component of its sex pheromone. pherobase.comcabidigitallibrary.orgpherobase.com

Table 1: Pheromone Blend Composition for Key Lepidopteran Species

SpeciesCommon Name(E)-3-Dodecenyl acetate (E3-12:Ac)(Z)-3-Dodecenyl acetate (Z3-12:Ac)Dodecyl acetate (12:Ac)Source
Tecia solanivoraGuatemalan Potato Moth100 (Optimal Ratio)1 (Optimal Ratio)20 (Optimal Ratio) bioone.orgresearchgate.net
Scrobipalpa ocellatellaSugar Beet MothMain ComponentNot identified as key componentNot identified as key component pherobase.comcabidigitallibrary.org

Exploration of Synergistic and Inhibitory Effects of Minor Components and Structural Analogues on Pheromone Activity

The minor components in a pheromone blend can dramatically alter its biological activity, acting as synergists that enhance attraction or as inhibitors that reduce it. The specific ratio of these components is crucial in determining the ultimate behavioral outcome.

In the case of the Guatemalan potato moth, T. solanivora, the minor components (Z)-3-dodecenyl acetate and dodecyl acetate are essential for optimal male attraction, acting synergistically with the main component, (E)-3-dodecenyl acetate, when present in the correct 100:1:20 ratio. researchgate.netresearchgate.net

Conversely, altering this ratio can create an "off-blend" with inhibitory or disruptive effects. A blend of E3-12:Ac, Z3-12:Ac, and 12:Ac in a 100:56:100 ratio, which is a result of a more economical synthesis process, proved to be a poor attractant for male moths. bioone.orgoup.com This significant increase in the proportion of the (Z)-3-dodecenyl acetate and dodecyl acetate components produces an antagonistic effect. bioone.orgunivalle.edu.co While this off-blend is not attractive, it is highly effective in mating disruption, as it suppresses male attraction to calling females and reduces male activation in response to the natural pheromone signal. bioone.orgoup.com This suggests that the over-representation of minor components can lead to sensory imbalance and camouflage the natural female signal, thereby inhibiting the normal mating behavior. oup.com

Analysis of Interactions between this compound and Host Plant Volatiles

The chemical signals from host plants can significantly influence an insect's response to sex pheromones. However, the specific interactions between this compound and host plant volatiles are not extensively detailed in the available research for key species like Tecia solanivora and Scrobipalpa ocellatella.

For T. solanivora, studies have focused on identifying the volatile compounds emitted by its host, the potato plant (Solanum tuberosum), and the moth's perception of them. slu.seslu.seacs.org Research shows that potato plants emit distinct volatile profiles from different parts (foliage, flowers, tubers) and at different growth stages. slu.seacs.org While the moth can perceive and distinguish these odors, and certain floral volatiles like methyl phenylacetate (B1230308) have been shown to attract both males and females, the direct synergistic or antagonistic effect of these specific plant compounds on the this compound pheromone blend has not been explicitly quantified. acs.orgresearchgate.net Studies indicate that while floral odors may help in host location and enhance oviposition, foliage can release compounds that deter the moth at close range. slu.seacs.org This complex chemical landscape suggests that interactions likely occur, but detailed research isolating the interplay with the this compound blend is required.

For the sugar beet moth, S. ocellatella, whose host is the sugar beet (Beta vulgaris), the interaction between its primary pheromone component, (E)-3-dodecenyl acetate, and host plant volatiles is similarly an area that warrants further investigation. csalomontraps.comukmoths.org.uk

Advanced Behavioral Assays in Flight Tunnels and Field Settings to Quantify Responses

The behavioral effects of this compound and its blends are quantified through rigorous testing in both controlled laboratory settings, such as flight tunnels, and in real-world agricultural environments.

Flight Tunnel Assays: Wind tunnel experiments have been crucial in dissecting the behavioral roles of the pheromone components of Tecia solanivora. bioone.orgunivalle.edu.co These assays confirmed that a 100:1 blend of (E)- and (Z)-3-dodecenyl acetate was optimal for male attraction. bioone.org Significantly, flight tunnel studies demonstrated the potent disruptive power of an "off-blend" (100:56:100 of E3-12:Ac, Z3-12:Ac, and 12:Ac). A single dispenser with this off-blend was sufficient to completely suppress male attraction to calling females placed in the tunnel. bioone.orgoup.com Further studies corroborated that both the attractive female-mimicking blend (100:1:20) and the non-attractive off-blend, when used as mating disruption dispensers, significantly reduced the upwind flight attraction of naive males toward calling females. researchgate.netresearchgate.net

Field Studies: Field trapping experiments are the definitive test for the attractiveness and specificity of a pheromone blend. For T. solanivora, field studies confirmed that a 100:1:20 blend of (E)-3-dodecenyl acetate, (Z)-3-dodecenyl acetate, and dodecyl acetate was highly effective for capturing males in monitoring traps. researchgate.netarcgis.comresearchgate.net These studies established the blend's practical utility for pest monitoring. plantwiseplusknowledgebank.org

Field trials have also validated the efficacy of mating disruption using the non-attractive 100:56:100 off-blend. bioone.org In a 3-hectare potato field treated with this blend, male attraction to traps baited with either synthetic pheromone or calling females was strongly reduced over a two-month period, demonstrating the potential of this technique for pest management. bioone.orgoup.com A separate field experiment showed that traps baited with the off-blend captured significantly fewer males (2 males/trap) compared to traps with an attractive blend (50 males/trap), confirming its inhibitory effect in a field context. univalle.edu.co

Table 2: Summary of Behavioral Assays for Tecia solanivora Pheromone Blends

Assay TypePheromone Blend (E3:Z3:12Ac)Observed Behavioral ResponseSource
Flight Tunnel100:1:20 (mimicking female)Optimal attraction of males. bioone.org
Flight Tunnel100:56:100 (Disruptant "Off-blend")Did not elicit upwind flight; suppressed male attraction to calling females. bioone.orgoup.com
Field Trapping100:1:20 (Attractive Lure)High capture rate of male moths; species-specific. researchgate.netresearchgate.net
Field Mating Disruption100:56:100 (Disruptant "Off-blend")Almost complete suppression of male attraction to monitoring traps for 2 months. bioone.orgresearchgate.net

Biosynthesis and Metabolic Pathways of 3 Dodecenyl Acetate in Biological Systems

Enzymatic Pathways and Key Enzymes Involved in Pheromone Gland Biosynthesis

The biosynthesis of fatty acid-derived pheromones is a multi-step process involving several key enzyme classes. These enzymes modify common fatty acid precursors to generate the final pheromone molecules.

Desaturases are critical enzymes that introduce double bonds into fatty acid chains, a process essential for creating the unsaturated precursors of many insect pheromones. While common desaturases like Δ9 desaturases are involved in general membrane lipid metabolism, pheromone biosynthesis often utilizes desaturases with unusual regiospecificities. For example, Δ11 desaturases are frequently implicated in introducing double bonds at the C11 position of fatty acids, a common modification in moth pheromones nih.govfrontiersin.orgoup.comnih.gov. Other desaturases, such as Δ5, Δ7, or Δ12 desaturases, have also been identified and characterized for their roles in producing specific pheromone precursors in various insect species frontiersin.orgbiologists.comnih.gov. The specific desaturase involved in forming the double bond at the 3-position of dodecenyl acetate (B1210297) would depend on the particular insect species and its unique biosynthetic machinery. Research suggests that desaturase genes can evolve rapidly through duplication and divergence, allowing for the generation of novel pheromone structures researchgate.netpnas.org.

Before or after desaturation, fatty acid chains may undergo shortening or elongation to achieve the precise carbon length required for the pheromone. This process typically involves β-oxidation for chain shortening or fatty acyl elongases (ELOs) for chain elongation nih.govgoogle.complos.orgiastate.edu. For instance, the biosynthesis of certain dodecenyl acetate precursors might involve the chain shortening of longer fatty acids, such as palmitic acid (C16) or stearic acid (C18), to yield C12 intermediates plos.orgiastate.edu. The precise mechanisms and enzymes responsible for chain shortening specifically for 3-dodecenyl acetate precursors are not extensively detailed in the provided search results, but it is a recognized step in pheromone biosynthesis pathways nih.govgoogle.comalfa-chemistry.com.

The final steps in the synthesis of acetate ester pheromones like this compound involve the reduction of fatty acids or their derivatives to alcohols, followed by acetylation. Fatty acyl-CoA reductases (FARs) are key enzymes that catalyze the reduction of fatty acyl-CoAs to fatty alcohols, often using NADPH as a cofactor oup.comnih.govnih.govbucek-lab.orgpnas.org. Following the formation of the fatty alcohol, acetyltransferases, such as diacylglycerol acetyltransferases (DGATs) or alcohol acetyltransferases (AATs), catalyze the esterification of the alcohol with an acetyl group, typically derived from acetyl-CoA, to form the final acetate ester pheromone nih.govfrontiersin.orgbiorxiv.orggoogle.com. While specific reductases and acetyltransferases for this compound have not been explicitly identified in the provided snippets, these enzyme classes are universally involved in the terminal steps of acetate pheromone biosynthesis in moths oup.comnih.govalfa-chemistry.comnih.govpnas.orgfrontiersin.org.

Tracing of Biosynthetic Precursors and Identification of Metabolic Intermediates

The primary precursors for insect sex pheromones are typically fatty acids, most commonly palmitic acid (C16:0) and stearic acid (C18:0), which are synthesized de novo or acquired from the diet plos.orgalfa-chemistry.comslu.sed-nb.info. These saturated fatty acids are then channeled into the pheromone biosynthetic pathway. Intermediate metabolic products include unsaturated fatty acids with specific chain lengths and double bond positions, as well as fatty alcohols and aldehydes, which are direct precursors to the final acetate ester pheromones nih.govplos.orgnih.gov. For example, unsaturated C12 fatty acids, such as dodecenoic acids, would serve as key intermediates in the synthesis of dodecenyl acetates. Studies involving isotope labeling of fatty acids have been instrumental in tracing these pathways and identifying intermediate metabolites plos.org.

Molecular and Genetic Studies of Pheromone Biosynthesis, Including Transcriptomic Analyses

Molecular and genetic studies have been pivotal in identifying the genes encoding the enzymes involved in pheromone biosynthesis. Transcriptomic analyses of pheromone glands (PGs) have allowed researchers to identify a suite of candidate genes expressed in these tissues, including those encoding desaturases, reductases, acetyltransferases, and other metabolic enzymes frontiersin.orgnih.govresearchgate.netcore.ac.uknih.gov. These studies provide insights into gene expression patterns and the regulation of pheromone production. For instance, transcriptomic data from various moth species have revealed the presence of multiple desaturase and fatty acyl-CoA reductase genes, highlighting the complexity and evolutionary plasticity of pheromone biosynthesis pathways frontiersin.orgresearchgate.netpnas.orgpnas.orgnih.govnih.gov. Such genetic information is crucial for understanding the evolution of pheromone diversity and for developing biotechnological approaches for pheromone synthesis researchgate.netpnas.orgbucek-lab.orgncsu.eduelsevier.com.

Chemosensory Reception and Signal Transduction Mechanisms of 3 Dodecenyl Acetate

Electrophysiological Investigations (e.g., Electroantennographic Detection (EAD)) of Peripheral Receptor Responses

In studies involving various moth species, different isomers of dodecenyl acetate (B1210297) have been shown to elicit significant electrophysiological responses. For instance, in the fall armyworm, Spodoptera frugiperda, a pheromone blend containing (Z)-7-dodecenyl acetate, (Z)-9-tetradecenyl acetate, and (Z)-11-hexadecenyl acetate produced a strong EAG response from the male antennae. pmhe.in While direct EAG data for 3-dodecenyl acetate is less common in the literature, the responses to its isomers illustrate the principle. The amplitude of the EAG response generally increases with the concentration of the stimulus, up to a saturation point. ockenfels-syntech.comresearchgate.net

GC-EAD analysis is particularly powerful as it separates the components of a chemical mixture, such as a natural pheromone gland extract, and simultaneously presents them to a gas chromatograph detector and an insect antenna. This allows for the precise identification of which specific compounds are biologically active. For example, in studies of the Oriental fruit moth, Cydia molesta, analogues of its major pheromone component, (Z)-8-dodecenyl acetate, were tested using EAG to determine their ability to interact with the antennal receptors. nih.gov These investigations reveal the strict structural requirements for a molecule to effectively bind and activate the olfactory receptors on the antenna. nih.gov

Table 1: Representative Electroantennographic (EAG) Responses to Dodecenyl Acetate Isomers in Various Insect Species
Insect SpeciesCompoundEAG Response Amplitude (mV)Notes
Spodoptera frugiperda (Fall Armyworm)Blend containing (Z)-7-Dodecenyl acetateNot specified, but highest among tested blendsField and EAG studies confirmed the blend's attractiveness. pmhe.in
Trichoplusia ni (Cabbage Looper)(Z)-7-Dodecenyl acetatePeak response at 100 µg doseEAG responses varied with the age of the insect. researchgate.net
Cydia molesta (Oriental Fruit Moth)(Z)-8-Dodecenyl acetateUsed as a positive control for testing analoguesDemonstrated high specificity of receptors to the acetate group. nih.gov

Characterization of Olfactory Receptor Neuron Specificity and Tuning Profiles

While EAG provides a global measure of antennal response, the specificity of odor detection lies within individual Olfactory Receptor Neurons (ORNs), each typically expressing a single type of olfactory receptor (OR). stanford.edu These neurons are housed within sensory hairs called sensilla on the antenna. The "tuning profile" of an ORN describes the range of compounds to which it responds. Some ORNs are narrowly tuned, responding to only one or a few specific molecules, while others are more broadly tuned. elifesciences.org

In insects, ORNs that detect pheromones are often highly specific. nih.gov For example, in Drosophila melanogaster, ORNs in ab3A sensilla respond strongly to ethyl acetate. nih.gov Studies on various moth species have identified specific ORNs tuned to different isomers of dodecenyl acetate, which are key components of their sex pheromones. This specificity is crucial for distinguishing the correct mating signal from a noisy chemical environment, which is essential for reproductive isolation. The response of an ORN is not static; it can adapt to the mean and variance of a stimulus, a process known as gain control. nih.govelifesciences.org This allows the neuron to remain sensitive to changes in odor concentration across a wide range of background intensities. elifesciences.org

The temporal pattern of ORN firing can also encode information about the odor. A single ORN can even exhibit different response patterns, or motifs (e.g., excitatory, delayed, offset), to different odors, thereby increasing the coding capacity of the olfactory system. elifesciences.org The specificity arises from the molecular structure of the olfactory receptor protein, which determines which ligands can bind and trigger a neuronal signal.

Elucidation of Molecular Mechanisms Governing Pheromone Binding Protein Interaction and Receptor Activation

The journey of a hydrophobic pheromone molecule like this compound from the air to an olfactory receptor is a multi-step process. Because the ORNs are bathed in an aqueous sensillar lymph, hydrophobic molecules require assistance to traverse this environment. This role is fulfilled by Odorant-Binding Proteins (OBPs) or, more specifically for pheromones, Pheromone-Binding Proteins (PBPs). proteopedia.org These are small, soluble proteins secreted into the sensillar lymph that bind to incoming pheromone molecules. proteopedia.org

The interaction between the pheromone and the PBP is a critical first step in chemosensory detection. Molecular docking and fluorescence binding assays have shown that PBPs can exhibit high binding affinity for specific pheromone components. mdpi.com For example, studies on the Asian corn borer have focused on identifying which of its five PBP genes may have evolved specificity for its unique pheromone components, (Z)-12- and (E)-12-tetradecenyl acetate. nih.gov Similarly, an OBP identified in the trunk wash of the Asian elephant has been shown to bind (Z)-7-dodecenyl acetate, highlighting a convergent role for these proteins in both insects and vertebrates. researchgate.net

Upon binding, the PBP-pheromone complex is thought to transport the ligand to the dendritic membrane of the ORN. The precise mechanism of receptor activation is still under investigation, but it is believed that the interaction with the receptor, possibly facilitated by a conformational change in the PBP at the low-pH environment near the membrane, leads to the release of the pheromone and the subsequent activation of the G-protein-coupled olfactory receptor. nih.govnih.govmdpi.com This activation initiates an intracellular signaling cascade, leading to the opening of ion channels, depolarization of the neuron, and the generation of an action potential.

Table 2: Key Molecular Components in Dodecenyl Acetate Signal Transduction
ComponentFunctionExample Organism/StudyAssociated Ligand
Pheromone-Binding Protein (PBP)Binds and solubilizes hydrophobic pheromone molecules in the sensillar lymph.Agriphila aeneociliella(Z)-9-Hexadecenyl acetate mdpi.com
Odorant-Binding Protein (OBP)Similar function to PBPs, found in both insects and vertebrates.Elephas maximus (Asian Elephant)(Z)-7-Dodecenyl acetate researchgate.net
Olfactory Receptor (OR)G-protein-coupled receptor on the ORN dendrite that binds the pheromone, initiating a signal.General model for insectsVarious pheromone acetates
Vomeronasal Receptor (VR)Receptor in the VNO of vertebrates that detects pheromones.General model for mammalsUrine components, likely including pheromones nih.gov

Analysis of Behavioral Responses to Pheromone Detection and Concentration Gradients

The ultimate purpose of pheromone detection is to elicit a specific and adaptive behavioral response. For sex pheromones like this compound, these behaviors typically involve mate location and courtship. Male moths, for example, can detect minute quantities of a female-released pheromone and fly upwind along the concentration gradient to locate her. nih.gov

Behavioral assays, such as wind tunnel experiments and field trapping, are used to quantify these responses. Studies have shown that the behavioral response of an insect is highly dependent on both the specific components of a pheromone blend and their relative ratios. While a single component like an isomer of dodecenyl acetate can be attractive, the full, species-specific blend is often required to elicit the complete sequence of upwind flight and mating behaviors. researchgate.net

The concentration of the pheromone is also critical. In Asian elephants, males exhibit a dose-dependent increase in chemosensory and mating-associated behaviors in response to synthetic (Z)-7-dodecenyl acetate. core.ac.uk Similarly, in insects, there is often an optimal concentration range for attraction; concentrations that are too low may not be detected, while those that are too high can cause sensory adaptation or even act as a repellent. illinois.edu The detection of the pheromone triggers a cascade of neural events that ultimately activate motor programs resulting in oriented movement and complex courtship displays. plos.org

Advanced Analytical Methodologies for the Research and Elucidation of 3 Dodecenyl Acetate

Utilization of Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Quantification in Complex Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for identifying and quantifying volatile organic compounds, including pheromones like dodecenyl acetates, within biological samples unl.eduusda.govunl.edutandfonline.comucdavis.edunih.govnih.govinternationaljournalssrg.orgscispace.comresearchgate.netbioline.org.brresearchgate.netregulations.gov. This hyphenated technique combines the separating power of gas chromatography with the identification capabilities of mass spectrometry. GC separates components of a mixture based on their volatility and interaction with the stationary phase of the GC column, while the mass spectrometer detects and fragments these separated compounds, generating a unique mass spectrum for each. This spectral "fingerprint" allows for the identification of specific compounds by comparing them to spectral libraries or known standards usda.govunl.eduucdavis.eduinternationaljournalssrg.orgresearchgate.netbioline.org.brresearchgate.net.

Table 7.1.1: GC-MS Identification of Dodecenyl Acetate (B1210297) Isomers

Compound NameRetention Time (min)Key Mass Fragments (m/z)Primary Application/MatrixCitation(s)
(E)-3-dodecenyl acetateVaries (column dependent)43, 166, 41, 81Insect pheromone gland extracts, Environmental samples internationaljournalssrg.org
(Z)-3-dodecenyl acetateVaries (column dependent)43, 166, 41, 81Insect pheromone gland extracts, Environmental samples internationaljournalssrg.orgmedchemexpress.com
(E)-8-dodecenyl acetateVaries (column dependent)43, 166, 41, 81Insect pheromone gland extracts ucdavis.edunih.govscispace.com
(Z)-7-dodecenyl acetateVaries (column dependent)43, 166, 41, 81Insect pheromone gland extracts bioline.org.brresearchgate.net
(Z)-8-dodecenyl acetateVaries (column dependent)43, 166, 41, 81Insect pheromone gland extracts bioline.org.brresearchgate.net

Note: Retention times are highly dependent on the specific GC column and conditions used.

Application of Solid Phase Microextraction (SPME) for Non-Invasive Pheromone Collection

Solid Phase Microextraction (SPME) offers a solvent-free, non-invasive, and sensitive method for collecting volatile organic compounds, including insect pheromones, directly from their source or the surrounding environment usda.govunl.edunih.govnih.govcirad.frresearchgate.net. This technique utilizes a fused silica (B1680970) fiber coated with a sorbent material, which is exposed to the sample headspace or directly to the sample. The volatile analytes partition from the sample matrix onto the fiber coating. Subsequently, the fiber is desorbed in the injection port of a GC, transferring the analytes for analysis usda.govnih.govresearchgate.net.

SPME is particularly advantageous for pheromone research as it allows for the collection of compounds emitted by live insects without harming them, facilitating studies on temporal emission patterns or minimal sample collection usda.govnih.govcirad.frresearchgate.net. It has been successfully applied to collect airborne insect pheromones, providing a more direct representation of the compounds involved in chemical communication compared to gland extraction alone cirad.frresearchgate.net. Different fiber coatings (e.g., polydimethylsiloxane, divinylbenzene/carboxen/polydimethylsiloxane) can be selected to optimize the extraction of specific classes of compounds, including acetates unl.eduresearchgate.net.

Table 7.2.1: SPME Fiber Types and Applications in Pheromone Analysis

Fiber Type (Coating)ApplicationAdvantagesCitation(s)
Polydimethylsiloxane (PDMS)General volatile collection, insect pheromonesGood for a broad range of volatile and semi-volatile compounds researchgate.net
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)Volatile organic compounds, insect pheromonesHigh capacity for volatile and semi-volatile compounds, good for headspace unl.edu
PDMS/DVBVolatile compounds in airVersatile for various volatile analytes nih.gov

Advanced Spectroscopic Techniques: Gas Chromatography-Infrared Spectroscopy (GC-IR) and Chemical Ionization Mass Spectrometry (CI-MS)

While GC-MS is powerful for identification, complementary spectroscopic techniques can provide further structural details, especially for isomers or compounds with similar mass spectra. Gas Chromatography-Infrared Spectroscopy (GC-IR) provides information about the functional groups present in a molecule by analyzing its infrared absorption spectrum as it elutes from the GC column ucdavis.edunih.govscispace.comspectra-analysis.com. This is particularly useful for distinguishing between different types of bonds, such as C=C, C-O, and C-H, and can help differentiate isomers or confirm the presence of the acetate functional group in dodecenyl acetates spectra-analysis.com.

Chemical Ionization Mass Spectrometry (CI-MS), often used in conjunction with GC, offers a gentler ionization method compared to Electron Impact (EI) ionization typically used in standard GC-MS ucdavis.edunih.govscispace.complos.org. In CI-MS, a reagent gas (e.g., methane, isobutane) is ionized and then reacts with the analyte molecules, often producing protonated molecules ([M+H]+) or adduct ions. This typically results in simpler mass spectra with a prominent molecular ion, which can be crucial for determining the molecular weight and confirming the identity of compounds like dodecenyl acetates, especially when EI-MS fragmentation patterns are ambiguous ucdavis.edunih.govscispace.complos.org. The combination of GC-IR and GC-CI-MS with GC-EI-MS provides a comprehensive analytical approach for the definitive characterization of pheromone components ucdavis.edunih.govscispace.com.

Stereoisomeric Analysis and Separation Techniques (e.g., Chiral Chromatography, Silver-Impregnated Column Chromatography)

Many insect pheromones, including dodecenyl acetates, exist as geometric isomers (E/Z) or enantiomers, and their biological activity is often highly dependent on their specific stereochemistry tandfonline.comtandfonline.comtandfonline.comresearchgate.netdiva-portal.orgresearchgate.netgoogle.com. Therefore, separating and analyzing these stereoisomers is critical for understanding pheromone function and for synthesizing accurate pheromone blends.

Silver-impregnated silica gel chromatography is a widely used technique for separating geometric isomers of unsaturated compounds, including fatty acid derivatives like dodecenyl acetates tandfonline.comresearchgate.netdiva-portal.orgresearchgate.nettandfonline.com. The silver ions complex with the pi electrons of the double bonds, and the strength of this interaction varies depending on the position and configuration (E/Z) of the double bond, leading to differential elution from the column tandfonline.comresearchgate.netresearchgate.net. This method has been successfully applied to separate geometric isomers of dodecadienyl acetates and dodecenyl acetates tandfonline.comresearchgate.netdiva-portal.orgresearchgate.net.

Chiral chromatography, employing chiral stationary phases, is essential for separating enantiomers if the compound possesses chiral centers. While dodecenyl acetates themselves are typically achiral unless substituted, related pheromone precursors or metabolites might be chiral, necessitating chiral separation techniques tandfonline.comtandfonline.com. For example, derivatized alcohols that are precursors to pheromones have been successfully separated using chiral GC columns tandfonline.comtandfonline.com.

Table 7.4.1: Stereoisomer Separation Techniques for Dodecenyl Acetates and Related Compounds

Compound Class/Specific CompoundIsomer TypeSeparation TechniqueKey Findings/ApplicationCitation(s)
Dodecadienyl AcetatesE/ZSilver-impregnated ChromatographySeparation of geometric isomers (e.g., (3E,5Z) from other isomers) of dodecadienyl acetates for pheromone synthesis and analysis. tandfonline.comresearchgate.netdiva-portal.org
Dodecenyl AcetatesE/ZSilver-impregnated ChromatographySeparation of E/Z isomers of dodecenyl acetates, critical for identifying active pheromone components. researchgate.net
Pheromone Precursor AlcoholsEnantiomersChiral GC ChromatographySeparation of stereoisomers of long-chain secondary alcohols used as sex pheromone precursors, crucial for determining stereochemistry. tandfonline.comtandfonline.com
Dodecenyl AcetatesE/ZGC (with specific columns)Differential elution based on isomer configuration, enabling separation and identification when coupled with MS. tandfonline.com

Strategic Use of Chemical Derivatization for Enhanced Structural Elucidation and Detection

Chemical derivatization involves reacting an analyte with a specific reagent to form a new compound that is more amenable to analysis or detection. This strategy is widely employed in the analysis of pheromones and related compounds to enhance sensitivity, improve chromatographic separation, or enable specific structural characterization.

One common derivatization for unsaturated compounds is the addition of dimethyl disulfide (DMDS) across double bonds ucdavis.edunih.govresearchgate.netnih.govnih.govmdpi.com. The resulting DMDS adducts can be analyzed by GC-MS, and the fragmentation patterns of these adducts provide information about the exact position of the double bonds within the carbon chain researchgate.netnih.govnih.govmdpi.com. This is invaluable for distinguishing between positional isomers of dodecenyl acetates.

For fatty acids and their derivatives, esterification to form methyl esters (FAMEs) is a standard derivatization step to improve volatility and chromatographic behavior for GC analysis unl.edusigmaaldrich.comresearchgate.netnih.gov. Other derivatization methods, such as silylation, can be used to protect polar functional groups or increase volatility for GC-MS analysis plos.org. Furthermore, specific derivatizing agents can introduce chromophores or fluorophores, enhancing detection sensitivity when using UV or fluorescence detectors in HPLC, though this is less common for GC-based pheromone analysis jascoinc.comjascoinc.com.

Q & A

Q. What are the established methods for synthesizing 3-dodecenyl acetate, and how can reaction conditions be optimized for purity?

  • Methodological Answer : Synthesis typically involves esterification of acetic acid with dodecenol using acid catalysts (e.g., sulfuric acid or immobilized lipases). Optimization parameters include temperature (60–120°C), molar ratios of reactants, and catalyst loading. For example, experimental designs like 2-DCCR (Dual-Centroid Circumscribed Composite Design) can systematically evaluate variables such as ultrasonic irradiation time or mechanical agitation rates to maximize yield . Purity is assessed via GC-MS or HPLC, with purification steps like fractional distillation or column chromatography.

Q. How is this compound identified and quantified in complex matrices (e.g., insect pheromone extracts or plant essential oils)?

  • Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard. Retention indices (e.g., Kovats Index) and spectral libraries (e.g., NIST or Adams’ Essential Oil Components) are used for identification . Quantification employs internal standards (e.g., deuterated analogs) to correct for matrix effects. For trace analysis, solid-phase microextraction (SPME) or liquid-liquid extraction enhances sensitivity .

Q. What buffer systems or stabilizers are recommended for maintaining this compound stability in enzymatic or biochemical assays?

  • Methodological Answer : Acetate buffers (pH 3.6–5.6) are commonly used due to their compatibility with esterase activity and low interference in UV-Vis assays . For long-term storage, antioxidants like BHT (butylated hydroxytoluene) at 0.01–0.1% w/v prevent oxidative degradation. Stability studies should monitor degradation via accelerated aging tests (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How do stereochemical variations (e.g., Z/E isomers) in this compound influence its bioactivity as a pheromone in Lepidoptera species?

  • Methodological Answer : Bioactivity is stereospecific. For example, (Z)-3-tetradecenyl acetate alone attracts male Gelechiidae moths, but adding (E)-3-dodecenyl acetate reduces trap efficacy, suggesting antagonistic interactions . Comparative studies use enantioselective synthesis (e.g., Sharpless epoxidation) and field trials with isomer-specific lures. Electroantennography (EAG) quantifies olfactory receptor responses to isomers .

Q. What experimental designs address contradictions in reported pheromone synergism/antagonism for this compound analogs?

  • Methodological Answer : Contradictions arise from species-specific receptor binding or environmental factors. Fractional factorial designs can isolate variables (e.g., pheromone blend ratios, trap placement). For example, a study on Aproaerema species showed synergism when (Z)-3-tetradecenyl acetate was combined with (Z)-3-dodecenyl acetate, but antagonism occurred in other species . Multivariate analysis (e.g., PCA) identifies key factors driving efficacy discrepancies .

Q. How can advanced analytical techniques improve sensitivity and specificity in detecting this compound degradation products?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) with Orbitrap or Q-TOF detectors identifies degradation products (e.g., acetic acid or dodecenol) at sub-ppm levels. Stable isotope labeling (e.g., ¹³C-acetate) tracks degradation pathways. For environmental samples, LC-MS/MS with multiple reaction monitoring (MRM) enhances specificity despite complex matrices .

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